molecular formula C16H15Cl2NOS B2788781 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide CAS No. 477886-11-6

2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide

Cat. No.: B2788781
CAS No.: 477886-11-6
M. Wt: 340.26
InChI Key: UEHOBRAYORVEAW-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is an acetamide derivative featuring a 3,4-dichlorophenyl group attached to the acetamide backbone and a phenylsulfanyl ethyl substituent on the nitrogen atom. Acetamide derivatives are widely studied for their structural versatility, coordination abilities, and applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-14-7-6-12(10-15(14)18)11-16(20)19-8-9-21-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHOBRAYORVEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide typically involves the reaction of 3,4-dichloroaniline with 2-(phenylsulfanyl)ethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfanyl group in the compound undergoes oxidation to form sulfoxides or sulfones. Key findings include:

  • Reagents/Conditions :

    • Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (m-CPBA) under basic or neutral conditions .

    • Potassium permanganate (KMnO4\text{KMnO}_4) in acidic or alkaline media .

  • Products :

    • Sulfoxides : Intermediate oxidation products with one oxygen atom added to the sulfur atom.

    • Sulfones : Fully oxidized derivatives, where both sulfur bonds are converted to sulfonyl groups .

Reduction Reactions

The compound undergoes reduction to eliminate the phenylsulfanyl group. Notable observations:

  • Reagents/Conditions :

    • Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) or sodium borohydride (NaBH4\text{NaBH}_4) in anhydrous solvents .

  • Products :

    • Derivatives lacking the phenylsulfanyl group, resulting in simplified structures such as alkyl amines or alcohols .

Substitution Reactions

The dichlorophenyl group is prone to nucleophilic substitution due to the electron-withdrawing chlorine atoms. Key details:

  • Reagents/Conditions :

    • Nucleophiles (e.g., amines, thiols, alkoxides) in basic media (e.g., NaOH\text{NaOH}, K2CO3\text{K}_2\text{CO}_3) .

    • Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

  • Products :

    • Substituted dichlorophenyl derivatives, where chlorine atoms are replaced by nucleophiles such as hydroxyl, amino, or alkoxide groups .

Comparison of Reaction Types

Reaction Type Key Reagents Products
OxidationH2O2\text{H}_2\text{O}_2, m-CPBASulfoxides, sulfones
ReductionLiAlH4\text{LiAlH}_4, NaBH4\text{NaBH}_4Phenylsulfanyl-depleted derivatives
SubstitutionAmines, thiols, alkoxidesNucleophile-substituted dichlorophenyl derivatives

Experimental Stability and Handling

  • Reactivity : The dichlorophenyl and phenylsulfanyl groups render the compound reactive, requiring careful handling under inert conditions (e.g., dry solvents, controlled temperature) .

  • Storage : Stable under ambient conditions but should be protected from light and moisture to prevent degradation .

Research Findings

  • Biological Significance : While not explicitly detailed in the sources, structural analogs of this compound have shown potential in medicinal chemistry, particularly in enzyme inhibition studies (e.g., cyclooxygenase inhibition).

  • Analytical Methods : Characterization typically involves chromatography (e.g., HPLC) and spectroscopic techniques (e.g., NMR, IR) .

Citations :

Scientific Research Applications

2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a compound of significant interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

The molecular formula of 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is C16H15Cl2NOSC_{16}H_{15}Cl_2NOS, with a molecular weight of 340.27 g/mol. The compound features a dichlorophenyl group and a phenylsulfanyl ethyl side chain, which contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry Applications

Pain Management

Recent studies have indicated that compounds similar to 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide may exhibit analgesic properties. For instance, the N-(2-(phenylthio)ethyl)acetamide derivative has been investigated for its potential to relieve neuropathic pain by targeting sigma-1 receptors, which are implicated in pain modulation .

Anticancer Activity

Research has suggested that derivatives of this compound could be explored for anticancer applications. The structural modifications involving the dichlorophenyl group can enhance the interaction with specific biological targets in cancer cells, potentially leading to the development of new therapeutic agents .

Organic Synthesis Applications

C-H Activation Reactions

The compound has been utilized as a ligand in palladium-catalyzed C-H activation reactions, which are vital for the formation of carbon-carbon bonds in organic synthesis. This application is particularly relevant in the synthesis of complex organic molecules where traditional methods may fall short .

Synthesis of Isoquinoline Alkaloids

As an intermediate in the synthesis of fluorine-containing isoquinoline alkaloids, this compound plays a crucial role in generating biologically active molecules with potential therapeutic effects . The synthetic pathways involving this compound demonstrate its versatility in drug development.

Case Studies

Case Study on Pain Relief Mechanism

A study published in the European Journal of Pharmacology explored the use of N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide, a related compound, demonstrating its efficacy in inhibiting hyperalgesia through sigma-1 receptor antagonism. This research highlights the potential for similar compounds like 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide to serve as effective pain management solutions .

Anticancer Research Insights

In another study focusing on anticancer properties, researchers synthesized various derivatives of acetamides and evaluated their binding affinity to cancer-related targets. The findings suggest that compounds with similar structures to 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide could be promising candidates for further investigation in cancer therapy .

Data Table: Comparative Analysis of Related Compounds

The compound 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide exhibits promising applications in medicinal chemistry and organic synthesis. Its potential as an analgesic agent and

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Dichlorophenyl Moieties

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Patent EP3 348 550A1)
  • Structure : Replaces the phenylsulfanyl ethyl group with a benzothiazole ring substituted with a trifluoromethyl group.
  • Synthesis: Prepared via microwave-assisted coupling of 2-(3,4-dichlorophenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole, yielding 45% after purification .
(b) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (Acta Cryst. E, 2013)
  • Structure : Incorporates a dihydropyrazole ring instead of the phenylsulfanyl ethyl chain.
  • Crystallography : Exhibits three distinct conformations in the asymmetric unit, with dihedral angles between the dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5°. Hydrogen-bonded dimers stabilize the crystal lattice .
  • Implications : The rigid pyrazole ring may reduce conformational flexibility compared to the more rotatable phenylsulfanyl ethyl group.

Acetamide Derivatives in Agrochemicals

(a) Alachlor and Pretilachlor (Pesticide Glossary, 2001)
  • Structure : Feature chloro-substituted acetamide cores with methoxymethyl or propoxyethyl groups on nitrogen.
  • Applications : Herbicides targeting weed control in crops. Alachlor’s methoxymethyl group enhances soil persistence, while pretilachlor’s propoxyethyl chain improves solubility .
  • Comparison : The dichlorophenyl group in the target compound may confer distinct bioactivity compared to alachlor’s chloro-alkyl substituents.
Drug-Like Parameters
  • Lipophilicity: The phenylsulfanyl ethyl group in the target compound likely increases logP compared to morpholinyl or pyrazolyl substituents (e.g., 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide in ).
  • Hydrogen Bonding : The amide group in all analogs participates in hydrogen bonding, critical for target binding or crystal packing .

Tabulated Comparison of Key Compounds

Compound Name N-Substituent Synthesis Method Yield m.p. (°C) Key Feature Reference
Target Compound 2-(Phenylsulfanyl)ethyl Not reported High lipophilicity
N-(6-Trifluoromethylbenzothiazole-2-yl)-... Benzothiazole Microwave irradiation 45% Electron-withdrawing substituent
Alachlor Methoxymethyl Traditional Herbicidal activity
Dihydropyrazole Analog 2,3-Dihydro-1H-pyrazol-4-yl Carbodiimide coupling 200–202 Conformational flexibility

Research Implications and Gaps

  • Bioactivity : The dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, but the phenylsulfanyl ethyl substituent’s role remains unexplored.
  • Computational Studies : highlights AI-driven drug development, suggesting predictive modeling could optimize the target compound’s drug-likeness .
  • Synthetic Challenges : Low yields in microwave-assisted syntheses (e.g., 45% ) indicate room for optimization.

Biological Activity

2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H15Cl2NOS
  • Molecular Weight : 340.27 g/mol
  • CAS Number : 477886-11-6
  • Structural Features : The compound features a dichlorophenyl group and a phenylsulfanyl group, which may contribute to its biological activity.

Synthesis

The synthesis typically involves the reaction of 3,4-dichloroaniline with 2-(phenylsulfanyl)ethylamine in the presence of acetic anhydride. This reaction is conducted under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of the dichlorophenyl group is known to enhance the antimicrobial properties against various pathogens. For instance, studies have shown that derivatives with similar moieties can inhibit bacterial growth significantly .

Sigma Receptor Interaction

Recent studies have highlighted the interaction of related compounds with sigma receptors. For example, a compound structurally similar to this compound demonstrated high affinity for the sigma-1 receptor (Ki=42 nM), suggesting potential therapeutic applications in pain management and neuroprotection . The mechanism involves binding that stabilizes receptor conformations, which could lead to analgesic effects.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It is hypothesized that it may inhibit certain enzymes involved in bacterial virulence or modulate receptor activity linked to pain pathways .

Case Studies

StudyFindings
Antimicrobial Efficacy Tested against Gram-positive bacteria; showed significant inhibition at concentrations above 50 µMSuggests potential as an antimicrobial agent
Sigma Receptor Binding High binding affinity observed; molecular docking revealed interactions with key amino acids in the receptorIndicates potential for developing analgesics
Toxicology Assessment Evaluated for cytotoxic effects in vitro; minimal toxicity observed at therapeutic dosesSupports safety profile for further development

Research Applications

The compound is being explored for various applications:

  • Antimicrobial Agents : Investigated for its ability to combat resistant bacterial strains.
  • Pain Management : Potential development as a novel analgesic through sigma receptor modulation.
  • Drug Development : Used as an intermediate in synthesizing more complex therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis typically involves coupling 3,4-dichlorophenylacetic acid derivatives with 2-(phenylsulfanyl)ethylamine. Key steps include:

  • Step 1 : Activation of the carboxylic acid using carbodiimide reagents (e.g., EDC) in dichloromethane or DMF .
  • Step 2 : Amide bond formation under controlled temperatures (e.g., 273 K) with triethylamine as a base to neutralize HCl byproducts .
  • Optimization : Varying solvents (e.g., DMF vs. dichloromethane), adjusting stoichiometry of coupling agents, and monitoring reaction progress via TLC or HPLC .

Q. How is structural integrity confirmed for this compound, and what analytical techniques are critical for purity assessment?

  • Techniques :

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and amide bond formation.
  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C absorption at ~700 cm⁻¹) .
  • HPLC with UV detection for purity quantification (>95% purity is standard for research-grade material) .

Q. What are the primary physicochemical properties of this compound relevant to solubility and stability in experimental settings?

  • Key Properties :

  • Molecular weight : ~407.3 g/mol (calculated from IUPAC name).
  • Solubility : Likely polar aprotic solvents (DMF, DMSO) due to acetamide and sulfanyl groups; limited aqueous solubility may require solubilizing agents .
  • Stability : Sensitive to prolonged exposure to light/moisture; store at -20°C under inert atmosphere .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution on the phenylsulfanyl group) influence biological activity, and what computational tools can predict these effects?

  • Approach :

  • SAR Studies : Compare analogues with halogen (e.g., fluoro, chloro) or methoxy substitutions on the phenyl ring .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cytochrome P450 or kinases. Density functional theory (DFT) can optimize geometries for electronic property analysis .
    • Example : Replacing 3,4-dichlorophenyl with 4-methylphenyl reduces steric hindrance, potentially altering enzyme inhibition profiles .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

  • Troubleshooting :

  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch compound variability.
  • Dose-Response Curves : Use 8-point dilution series to minimize plate-edge effects.
  • Orthogonal Assays : Confirm results with SPR (surface plasmon resonance) for direct binding kinetics .

Q. What are the mechanistic implications of this compound’s interactions with cytochrome P450 isoforms, and how can metabolization pathways be characterized?

  • Methods :

  • In vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS.
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to quantify inhibition potency .
    • Data Interpretation : Competitive vs. non-competitive inhibition patterns inform drug-drug interaction risks .

Q. How does the compound’s crystal packing (e.g., hydrogen-bonding motifs) affect its solid-state stability and formulation development?

  • Crystallography Insights :

  • Asymmetric Unit Analysis : X-ray diffraction reveals three distinct conformers with dihedral angles between dichlorophenyl and acetamide groups (54.8°–77.5°), impacting solubility .
  • Hydrogen Bonding : N–H⋯O interactions form R₂²(10) dimers, suggesting potential for co-crystal engineering to enhance bioavailability .

Methodological Best Practices

  • Synthesis Reproducibility : Document reaction atmosphere (N₂/Ar) and moisture control to avoid side reactions .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate cytotoxicity separately using MTT assays .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem) .

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